molecular formula C10H10N2O2 B8769742 N-[3-(Cyanomethoxy)phenyl]acetamide

N-[3-(Cyanomethoxy)phenyl]acetamide

Cat. No. B8769742
M. Wt: 190.20 g/mol
InChI Key: FDOIOEOYBVGQIY-UHFFFAOYSA-N
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Patent
US07662839B2

Procedure details

To a solution of N-(3-hydroxy-phenyl)-acetamide (5 g, 33.1 mmol) in acetone (50 ml) were added K2CO3 (5.49 g, 39.8 mmol) and bromo-acetonitrile (4.37 g, 36.4 mmol). The reaction mixture was heated to 100° C. for 3 h, filtered and the acetone layer evaporated in vacuo. This residue was dissolved in EtOAc (100 ml) and washed with 1M NaOH (10 ml×2). The organic layer was dried (Na2SO4), filtered and the solvent removed in vacuo. The crude residue was purified by column chromatography eluting with 80% EtOAc in heptane to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][C:20]#[N:21]>CC(C)=O>[C:20]([CH2:19][O:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1)#[N:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(C)=O
Name
Quantity
5.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.37 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the acetone layer evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
washed with 1M NaOH (10 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 80% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
C(#N)COC=1C=C(C=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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